2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one
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Overview
Description
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyridine ring, and a pyrrolopyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole ring, followed by the introduction of the pyridine and pyrrolopyrrole moieties. Key steps include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: This step often involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the pyridine ring to the oxazole core.
Formation of the Pyrrolopyrrole Structure: This can be accomplished through cyclization reactions involving suitable starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(2-{[dimethyl(oxido)-λ6-sulfanylidene]amino}phenyl)acetamide
- Other Oxazole Derivatives : Various oxazole derivatives have been studied for their biological activities .
Uniqueness
The uniqueness of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and highlights its potential for diverse applications.
Properties
Molecular Formula |
C19H21F3N4O2 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[5-[4-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]ethanone |
InChI |
InChI=1S/C19H21F3N4O2/c1-11-15(12(2)28-24-11)8-18(27)26-6-4-13-9-25(10-16(13)26)17-7-14(3-5-23-17)19(20,21)22/h3,5,7,13,16H,4,6,8-10H2,1-2H3 |
InChI Key |
CJXOVDXMAMHCDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC3C2CN(C3)C4=NC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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